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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development status

of DNDI-6148, a benzoxaborole derivative investigated for the treatment of visceral

leishmaniasis (VL). The development of DNDI-6148 has been deprioritized due to preclinical

reproductive toxicity signals.[1][2][3] This document consolidates available data on its

mechanism of action, efficacy, pharmacokinetics, and safety profile to inform future research in

the field.

Mechanism of Action: Inhibition of Leishmania
CPSF3
DNDI-6148 exerts its antileishmanial activity through the inhibition of the Leishmania cleavage

and polyadenylation specificity factor 3 (CPSF3) endonuclease.[4] CPSF3 is a critical enzyme

in the parasite's mRNA processing machinery. By inhibiting this enzyme, DNDI-6148 disrupts

the normal maturation of messenger RNA, leading to parasite death. This represents a novel

mechanism of action for an antileishmanial compound.
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Caption: Signaling pathway of DNDI-6148's mechanism of action.

In Vitro Efficacy
DNDI-6148 has demonstrated potent activity against various Leishmania species in in vitro

assays. The following table summarizes its half-maximal effective concentration (EC50) against

intracellular amastigotes.

Leishmania Species EC50 (µM)

L. donovani 0.51 - 1.66

L. infantum 0.04 - 0.69
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Data compiled from a clinical trial protocol synopsis.[5]

In Vivo Efficacy
Preclinical studies in animal models of visceral leishmaniasis have shown impressive in vivo

efficacy of DNDI-6148, with a greater than 98% reduction in parasite burden.[4]

Hamster Model of Visceral Leishmaniasis
Leishmania
Species

Dosing Regimen Duration
Reduction in
Parasite Burden
(%)

L. infantum 50 mg/kg BID 5 days

>99 (Liver), >99

(Spleen), >98 (Bone

Marrow)

L. infantum 25 mg/kg BID 10 days

>99 (Liver), >99

(Spleen), >99 (Bone

Marrow)

L. donovani 50 mg/kg BID 5 days

>99 (Liver), >99

(Spleen), >98 (Bone

Marrow)

BID: twice a day. Data from the Journal of Medicinal Chemistry.

Mouse Model of Visceral Leishmaniasis
Leishmania
Species

Dosing Regimen Duration
Reduction in Liver
Parasite Burden
(%)

L. donovani 25 mg/kg BID 5 days 97.1

L. donovani 50 mg/kg BID 5 days 99.7

L. infantum 25 mg/kg BID 5 days 96.1

L. infantum 50 mg/kg BID 5 days 98.6
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BID: twice a day. Data from the Journal of Medicinal Chemistry.

Preclinical Pharmacokinetics
DNDI-6148 is characterized as a low-clearance compound with a moderate volume of

distribution.[5] The arginine monohydrate salt form was selected for development as it provided

approximately a 2-fold increase in exposure in most animal species tested, except in hamsters

where exposure was similar to the free acid form.[5]

Species Route Half-life (t½) Key Findings

Rat Oral 3-4 hours Low clearance.[5]

Monkey Oral 4-7 hours

Moderate volume of

distribution (1-2 fold

total body water).[5]

Hamster Oral -

Oral exposure was

determined at 25 and

50 mg/kg BID.

Detailed Cmax, Tmax, and AUC values at specific doses are not fully available in the public

domain.

Safety and Toxicology Profile
General Safety
In a Phase I single ascending dose study in healthy volunteers, DNDI-6148 was shown to be

safe and well-tolerated after a single oral dose.[2][3]

Safety Pharmacology
Cardiovascular: No significant inhibition of the hERG potassium channel was observed in

vitro (IC50 >30.0 µM).[5] In a 4-week GLP toxicity study in conscious cynomolgus monkeys,

DNDI-6148 did not show any effects on QTc or ECG morphology at oral doses up to 15

mg/kg.[5]
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Central Nervous System and Respiratory: No major safety concerns were identified in rats at

doses up to 25 mg/kg.[5]

Genetic Toxicology
Standard in vitro and in vivo genotoxicity testing did not indicate any genotoxic or clastogenic

potential for DNDI-6148.[5]

Reproductive Toxicology
The clinical development of DNDI-6148 for leishmaniasis was deprioritized due to preclinical

reproductive toxicity signals.[1][2] These findings suggested a potential need for contraceptive

use for women of childbearing potential.[1][2] Further details on the specific nature of the

reproductive toxicity have not been publicly disclosed.

Experimental Protocols
In Vivo Hamster Model of Visceral Leishmaniasis
The Syrian golden hamster (Mesocricetus auratus) is a well-established model for visceral

leishmaniasis as it closely mimics human disease progression.
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Caption: Workflow for the in vivo hamster efficacy model.

Methodology:

Infection: Female Syrian golden hamsters are infected via intracardiac injection with

Leishmania donovani or Leishmania infantum amastigotes.

Treatment Initiation: Treatment with DNDI-6148, formulated as an oral suspension, or vehicle

control is initiated at a specified time point post-infection.

Dosing: The compound is administered orally, typically twice daily (BID), for a defined period

(e.g., 5 or 10 days).

Endpoint Analysis: At the end of the treatment period, animals are euthanized, and tissues

(liver, spleen, and bone marrow) are collected.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15558969?utm_src=pdf-body-img
https://www.benchchem.com/product/b15558969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parasite Burden Quantification: The number of parasites in each tissue is quantified, often by

microscopic counting of Giemsa-stained tissue imprints, and the percentage reduction in

parasite burden compared to the vehicle-treated group is calculated.

Intracellular Leishmania Amastigote Assay
This in vitro assay is crucial for determining the efficacy of compounds against the clinically

relevant intracellular stage of the parasite.
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Caption: Workflow for the intracellular amastigote assay.
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Methodology:

Macrophage Seeding: Primary macrophages (e.g., from mice) or a macrophage-like cell line

are seeded into multi-well plates.

Infection: The macrophages are then infected with Leishmania amastigotes.

Compound Addition: DNDI-6148 is serially diluted and added to the infected cells.

Incubation: The plates are incubated to allow for the compound to exert its effect on the

intracellular parasites.

Staining and Visualization: After the incubation period, the cells are fixed and stained (e.g.,

with Giemsa) to visualize the host cell nuclei and the intracellular amastigotes.

Quantification: The number of amastigotes per macrophage is determined microscopically,

and the EC50 value is calculated.

Conclusion
DNDI-6148 is a potent benzoxaborole with a novel mechanism of action against Leishmania

parasites. It demonstrated excellent efficacy in preclinical models of visceral leishmaniasis.

However, the emergence of reproductive toxicity signals during preclinical development led to

the deprioritization of this compound for the treatment of leishmaniasis. The data and

methodologies presented in this guide provide valuable insights for researchers and drug

developers working on new therapies for this neglected disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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